molecular formula C11H10F2O3 B1456301 1-(2,5-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone CAS No. 1263365-77-0

1-(2,5-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Cat. No. B1456301
M. Wt: 228.19 g/mol
InChI Key: IKFREPWDPCDFML-UHFFFAOYSA-N
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Description

1-(2,5-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, also known as 1-(2,5-difluorophenyl)-2-(1,3-dioxolanyl)ethanone, is a compound that has seen a surge in research interest in recent years. This compound has a variety of applications in scientific research, including synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Lignin Model Compound Acidolysis

This compound's relevance is observed in the study of lignin model compounds, particularly in the context of acidolysis. Acidolysis of non-phenolic β-O-4-type lignin model compounds has shown distinct mechanisms based on the structure, revealing the importance of specific groups in these reactions. The paper emphasizes the significance of the γ-hydroxymethyl group and the occurrence of a hydride transfer mechanism in these processes. The findings contribute to understanding the acidolysis mechanism of lignin model compounds, which is crucial for applications in biomass conversion and biofuel production (Yokoyama, 2015).

Fluorescent Chemosensors

The compound's derivatives, especially those related to 4-methyl-2,6-diformylphenol (DFP), are instrumental in developing fluorescent chemosensors. These chemosensors are capable of detecting various analytes, including metal ions, anions, and neutral molecules, with high selectivity and sensitivity. This property is particularly beneficial in environmental monitoring, healthcare diagnostics, and biochemical research, allowing precise detection of specific ions and molecules (Roy, 2021).

Enzymatic Treatment of Organic Pollutants

The enzymatic treatment of organic pollutants is another application area where related compounds show promise. Enzymes, in the presence of redox mediators, have shown the capability to degrade or transform recalcitrant compounds effectively. This method enhances the range of substrates that can be treated and the efficiency of degradation, holding potential for environmental remediation efforts, especially in treating industrial wastewater (Husain & Husain, 2007).

Isoflavones as Natural Anti-inflammatory Agents

Isoflavones, compounds structurally similar to 1-(2,5-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, are noted for their anti-inflammatory properties. They are found in dietary sources and have been reported to exhibit various therapeutic activities, including anti-inflammatory effects. This makes them relevant in treating inflammation-based diseases and underscores the importance of consuming foods rich in isoflavones (Danciu et al., 2018).

properties

IUPAC Name

1-(2,5-difluorophenyl)-2-(1,3-dioxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c12-7-1-2-9(13)8(5-7)10(14)6-11-15-3-4-16-11/h1-2,5,11H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFREPWDPCDFML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)C2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901203787
Record name Ethanone, 1-(2,5-difluorophenyl)-2-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901203787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

CAS RN

1263365-77-0
Record name Ethanone, 1-(2,5-difluorophenyl)-2-(1,3-dioxolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263365-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(2,5-difluorophenyl)-2-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901203787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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